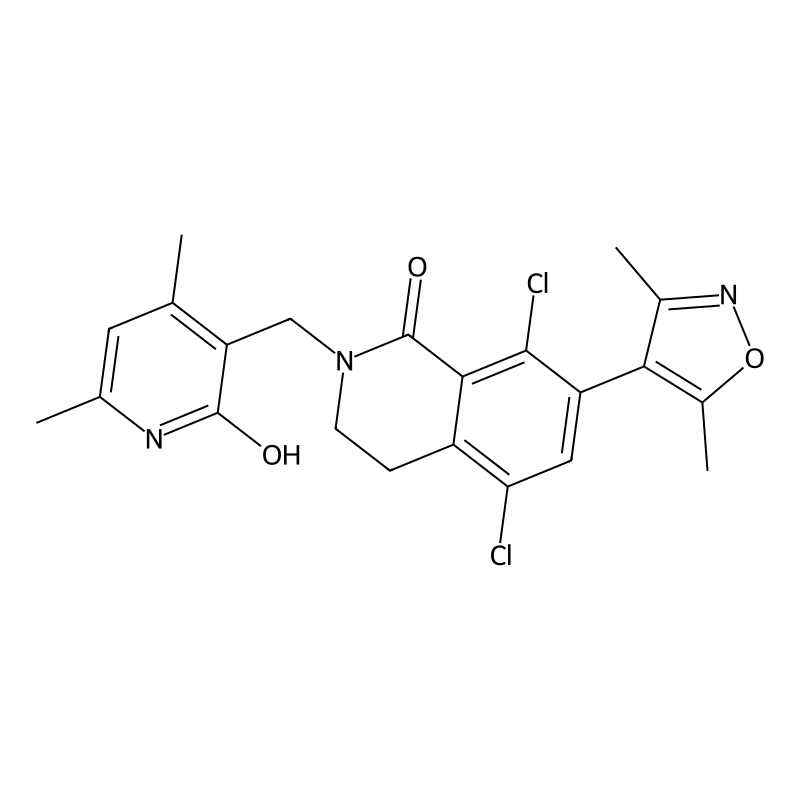

PF-06726304

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PF-06726304 is a SAM-competitive inhibitor of Enhancer of Zeste Homolog 2 (EZH2), featuring a distinct pyridone-containing 3,4-dihydroisoquinoline-1(2H)-one scaffold[1]. Engineered to overcome the limitations of early-generation epigenetic probes, it delivers sub-nanomolar affinity for wild-type EZH2 (Ki = 0.7 nM) while maintaining single-digit nanomolar potency against the clinically critical Y641N mutation [1]. For procurement and laboratory management, selecting the acetate salt form of PF-06726304 over the free base or highly lipophilic analogs provides a critical advantage in processability, enabling the reliable preparation of 100 mM stock solutions in standard solvents like DMSO and ethanol . This combination of biochemical potency and optimized solubility makes it a highly pragmatic choice for high-throughput epigenetic screening and rigorous in vivo xenograft modeling.

Substituting PF-06726304 with older or more common in-class EZH2 inhibitors like GSK126 or Tazemetostat frequently compromises assay reproducibility and in vivo study design. GSK126, while highly selective, suffers from exceptionally poor membrane permeability and an oral bioavailability of just 0.19%, strictly necessitating intravenous administration that complicates long-term preclinical dosing [1]. Conversely, while Tazemetostat is a widely used benchmark, its free form exhibits severe aqueous solubility limitations (approximately 3.0 μg/mL), which can lead to precipitation during serial dilutions in in vitro assays [1]. Procuring the acetate salt of PF-06726304 circumvents these handling bottlenecks, offering up to 50.64 mg/mL solubility in DMSO while delivering a 3.5-fold higher biochemical affinity for wild-type EZH2 compared to Tazemetostat[REFS-2, REFS-3].

References

- [1] Wang, Y., et al. 'Targeting Enhancer of Zeste Homolog 2 for the Treatment of Hematological Malignancies and Solid Tumors: Candidate Structure-Activity Relationships Insights and Evolution Prospects.' J. Med. Chem. 65(10), 6958-6986 (2022).

- [3] Kung, P.P., et al. 'Design and synthesis of pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones as a novel class of enhancer of zeste homolog 2 (EZH2) inhibitors.' J. Med. Chem. 59(18), 8306-8325 (2016).

Sub-Nanomolar Target Affinity vs. Clinical Benchmarks

PF-06726304 demonstrates exceptional SAM-competitive binding, achieving a Ki of 0.7 nM against wild-type EZH2 [1]. In direct comparison, the clinical benchmark Tazemetostat yields a Ki of 2.5 nM, while the widely used probe GSK126 exhibits an IC50 of 9.9 nM [2].

| Evidence Dimension | Wild-Type EZH2 Inhibition (Ki / IC50) |

| Target Compound Data | Ki = 0.7 nM |

| Comparator Or Baseline | Tazemetostat (Ki = 2.5 nM) and GSK126 (IC50 = 9.9 nM) |

| Quantified Difference | 3.5-fold higher affinity than Tazemetostat; >10-fold higher potency than GSK126. |

| Conditions | Cell-free biochemical methyltransferase assay. |

Higher intrinsic potency allows researchers to use lower compound concentrations in cellular assays, minimizing off-target effects and reducing the required DMSO vehicle volume.

Maintained Efficacy Against Drug-Resistant Y641N Mutants

A primary failure point for many epigenetic probes is the loss of potency against acquired mutations. PF-06726304 maintains a highly potent Ki of 3.0 nM against the EZH2 Y641N mutation [1]. This ensures consistent H3K27me3 suppression (IC50 = 15 nM) in mutant-bearing cell lines like Karpas-422, where less optimized inhibitors require significantly higher dosing to achieve target engagement [1].

| Evidence Dimension | Mutant EZH2 (Y641N) Inhibition (Ki) |

| Target Compound Data | Ki = 3.0 nM |

| Comparator Or Baseline | Baseline loss-of-potency expectation in mutant models |

| Quantified Difference | Retains single-digit nanomolar potency (Ki = 3.0 nM) despite the Y641N mutation. |

| Conditions | Biochemical assay and Karpas-422 cellular H3K27me3 reduction assay. |

Procuring a compound with validated mutant potency is essential for laboratories modeling relapsed or refractory diffuse large B-cell lymphoma (DLBCL).

Superior Stock Solution Processability via Acetate Salt Formulation

Epigenetic inhibitors often suffer from extreme lipophilicity, complicating stock preparation. While the free base of Tazemetostat has an aqueous solubility of just ~3.0 μg/mL and the PF-06726304 free base is only sparingly soluble in DMSO (1-10 mg/mL), the PF-06726304 acetate salt achieves a maximum solubility of 50.64 mg/mL (100 mM) in both DMSO and ethanol [REFS-1, REFS-2].

| Evidence Dimension | Maximum Solubility in DMSO/Ethanol |

| Target Compound Data | 100 mM (50.64 mg/mL) |

| Comparator Or Baseline | Tazemetostat (~3.0 μg/mL in water) & PF-06726304 Free Base (1-10 mg/mL in DMSO) |

| Quantified Difference | Acetate salt provides up to a 10-fold increase in DMSO solubility over the free base form. |

| Conditions | Standard laboratory stock solution preparation at room temperature. |

High solubility prevents compound precipitation during serial dilution, ensuring reproducible dosing and eliminating a major source of assay variability.

High-Throughput Epigenetic Inhibitor Screening

Due to its sub-nanomolar affinity (Ki = 0.7 nM) and excellent DMSO solubility (100 mM), the acetate salt of PF-06726304 is the ideal positive control and benchmark compound for high-throughput biochemical assays evaluating novel SAM-competitive EZH2 inhibitors .

In Vivo Modeling of Y641N-Mutant Lymphomas

For preclinical oncology procurement, PF-06726304 is specifically indicated for xenograft models (such as Karpas-422) where sustained in vivo efficacy against the EZH2 Y641N mutation is required. It achieves robust tumor growth inhibition at 200-300 mg/kg BID without the strict intravenous administration requirements that limit GSK126 [1].

Formulation-Sensitive Cellular Assays

In cell-based assays where high concentrations of DMSO cause solvent toxicity, the high solubility of PF-06726304 acetate allows for the preparation of highly concentrated stock solutions. This minimizes the final vehicle volume required to achieve effective H3K27me3 suppression (IC50 = 15 nM), preserving cell viability [REFS-1, REFS-2].